molecular formula C6H10ClF2N B6213538 (1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2095396-96-4

(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6213538
CAS No.: 2095396-96-4
M. Wt: 169.6
InChI Key:
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Description

(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a synthetic compound characterized by its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the difluoromethyl group and the azabicyclohexane core contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 1,3-difluoropropane and azabicyclo[3.1.0]hexane.

    Formation of the Bicyclic Core: The azabicyclo[3.1.0]hexane core is constructed through a series of cyclization reactions, often involving the use of strong bases and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via nucleophilic substitution reactions, typically using difluoromethylating agents under controlled temperature and pressure conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The bicyclic structure allows for various substitution reactions, especially at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve specific substitutions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Compounds with reduced fluorine content.

    Substitution Products: Various substituted azabicyclohexane derivatives.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, potentially leading to new therapeutic agents.

    Receptor Binding: Studied for its interaction with various biological receptors.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for neurological and psychiatric disorders.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

  • (1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
  • (1R,5R)-1-(methyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents (e.g., difluoromethyl vs. trifluoromethyl) can significantly alter the compound’s chemical properties and biological activity.
  • Pharmacological Properties: Each compound may exhibit unique pharmacokinetic and pharmacodynamic profiles, influencing their suitability for different therapeutic applications.
  • Reactivity: Variations in reactivity due to different substituents can impact the types of chemical reactions the compounds undergo and their stability under various conditions.

This detailed overview provides a comprehensive understanding of (1R,5R)-1-(difluoromethyl)-3-azabicyclo[310]hexane hydrochloride, highlighting its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2095396-96-4

Molecular Formula

C6H10ClF2N

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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